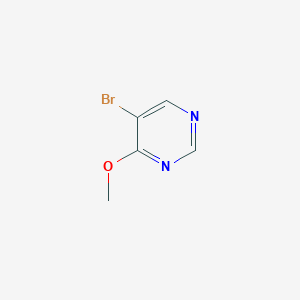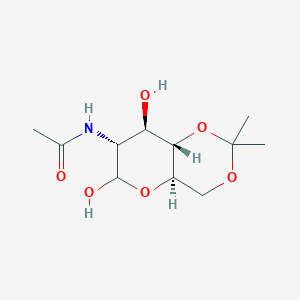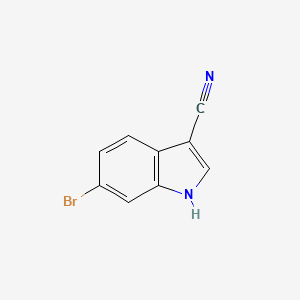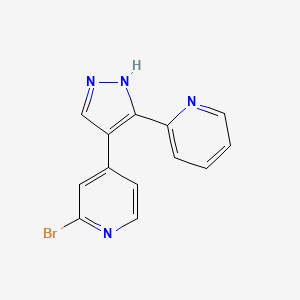
5-Bromo-4-methoxypyrimidine
Vue d'ensemble
Description
5-Bromo-4-methoxypyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of carbon and nitrogen atoms. This particular compound is substituted with a bromine atom at the 5th position and a methoxy group at the 4th position of the pyrimidine ring.
Synthesis Analysis
The synthesis of 5-bromo-4-methoxypyrimidine and related compounds has been explored in various studies. For instance, the preparation of 5-brominated bipyrimidines has been achieved through bromination of 2,2'-bipyrimidine, which is prepared from 2-chloropyrimidine by a reductive symmetric coupling procedure . Another study describes a simple synthesis of 5-bromo-2-iodopyrimidine, which can be used as an intermediate in palladium-catalysed cross-coupling reactions to synthesize various substituted pyrimidine compounds . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, involves multiple steps including methoxylation, bromination, and hydrolysis .
Molecular Structure Analysis
The molecular structure of 5-bromo-4-methoxypyrimidine and its derivatives has been investigated using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product was confirmed by X-ray analysis . Quantum chemical calculations have also been used to elucidate the molecular structure and provide spectroscopic insights into related compounds .
Chemical Reactions Analysis
5-Bromo-4-methoxypyrimidine can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the methoxy group. For instance, the bromine atom can participate in palladium-catalysed cross-coupling reactions , and the methoxy group can be involved in nucleophilic substitution reactions . The reactivity of the bromine atom also allows for the synthesis of antiviral agents through the formation of 5-substituted 2,4-diaminopyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-4-methoxypyrimidine derivatives are influenced by the substituents on the pyrimidine ring. These properties can be studied through various spectroscopic methods such as FTIR, FT-Raman, NMR, and UV-visible spectroscopy . Theoretical calculations, such as those performed using density functional theory (DFT), can predict properties like the HOMO and LUMO energies, which are indicative of the compound's electronic structure and reactivity . Additionally, the first order hyperpolarizability and natural atomic charges can be calculated to understand the compound's non-linear optical properties and electron distribution .
Applications De Recherche Scientifique
Antiviral Activity
5-Bromo-4-methoxypyrimidine, as a part of substituted pyrimidine derivatives, has been studied for its antiviral properties. In a study, derivatives of 2,4-diamino-6-hydroxypyrimidines, including those with a 5-bromo substitution, showed marked inhibitory activity against retrovirus replication in cell culture. Specifically, the 5-methyl derivative demonstrated significant inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. However, these compounds exhibited poor inhibitory activity against DNA viruses such as herpes simplex virus and cytomegalovirus (Hocková et al., 2003).
Heterocyclic Synthesis
5-Bromo-4-methoxypyrimidine has been utilized in the synthesis of heterocyclic compounds. For instance, a series of 5-bromo-4-methoxy-1,1,1-trihalo-3-alken-2-ones were synthesized, demonstrating the usefulness of compounds with 5-bromo-4-methoxy structures in heterocyclic synthesis (Martins, 2002).
Preparation of Isotope Internal Standards
5-Bromo-4-methoxypyrimidine derivatives have been synthesized for use as isotope internal standards in the quantitation of herbicide residues. This application is critical for monitoring herbicide residue in agricultural products and ensuring food safety (Yang Zheng-mi, 2014).
Amplification of Phleomycin
In the field of cancer research, 5-bromo-4-methoxypyrimidine derivatives have been explored as amplifiers of phleomycin, an antibiotic with potential anticancer properties. However, studies have shown that these derivatives exhibit little activity as amplifiers (Kowalewski et al., 1981).
Metal-Complexing Molecular Rods
5-Bromo-4-methoxypyrimidine has been used in the synthesis of metal-complexing molecular rods. Efficient syntheses of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, which are useful for this purpose, have been developed (Schwab et al., 2002).
Safety And Hazards
5-Bromo-4-methoxypyrimidine is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
5-bromo-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJMKOJYGIIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483344 | |
| Record name | 5-Bromo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxypyrimidine | |
CAS RN |
4319-85-1 | |
| Record name | 5-Bromo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)


